molecular formula C18H20Cl2N2O4S B5136398 N~2~-(2,4-dichlorobenzyl)-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide

N~2~-(2,4-dichlorobenzyl)-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B5136398
M. Wt: 431.3 g/mol
InChI Key: LZXMSDHRCLLDFV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related sulfonamide compounds involves complex chemical procedures that enable the formation of target molecules with specific functional groups and structural features. For instance, the Weinreb amide-based synthetic equivalents for accessing aryl-tetrahydroisoquinoline frameworks suggest methodologies that could be adapted for synthesizing compounds like our target, involving steps such as N-benzylation and arylmagnesium halide addition to Weinreb amide functionality, followed by reduction and cyclization processes (Kommidi, Balasubramaniam, & Aidhen, 2010).

Molecular Structure Analysis

The molecular structure of sulfonamide compounds is characterized by the presence of sulfonyl and amide functional groups, which significantly influence their chemical behavior and interactions. X-ray crystallography and spectroscopic techniques, such as IR, provide insights into the conformations and electronic structure of these molecules, facilitating a deeper understanding of their chemical properties and reactivity patterns.

Chemical Reactions and Properties

Sulfonamide compounds participate in a variety of chemical reactions, highlighting their versatile reactivity. For example, the use of glycinamide hydrochloride as a transient directing group for C(sp3)−H arylation demonstrates the potential for selective functionalization of these molecules, enabling the synthesis of derivatives with specific chemical attributes (Wen & Li, 2020).

properties

IUPAC Name

2-[benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]-N-(2-methoxyethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Cl2N2O4S/c1-26-10-9-21-18(23)13-22(12-14-7-8-15(19)11-17(14)20)27(24,25)16-5-3-2-4-6-16/h2-8,11H,9-10,12-13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZXMSDHRCLLDFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CN(CC1=C(C=C(C=C1)Cl)Cl)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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